Potassium 2-hydroxy-1-naphthoate
Description
Potassium 2-hydroxy-1-naphthoate is a potassium salt derived from 2-hydroxy-1-naphthoic acid (C₁₁H₈O₃, MW 188.18 g/mol) . It is synthesized via carboxylation reactions, such as the Kolbe-Schmitt process, where sodium 2-naphthoxide reacts with CO₂ to form sodium 2-hydroxy-1-naphthoate, which can subsequently undergo cation exchange to yield the potassium analog . This compound is utilized in industrial and research applications, including coordination chemistry for forming metal complexes (e.g., lanthanum derivatives) . Its properties, such as solubility and stability, are influenced by the potassium ion, distinguishing it from other derivatives.
Properties
CAS No. |
18390-48-2 |
|---|---|
Molecular Formula |
C11H7KO3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
potassium;2-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O3.K/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1 |
InChI Key |
VOYOUEKVKQKBNT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
Other CAS No. |
18390-48-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Parent Acid and Potassium Salt
| Property | 2-Hydroxy-1-naphthoic Acid | Potassium 2-Hydroxy-1-naphthoate |
|---|---|---|
| Molecular Weight | 188.18 g/mol | ~226.3 g/mol (estimated) |
| Solubility | Low in water | Higher aqueous solubility |
| Thermal Stability | Moderate | Enhanced (due to ionic form) |
Methyl Ester: Methyl 2-Hydroxy-1-naphthoate
Table 2: Functional Comparison of Ester vs. Salt
| Parameter | Methyl Ester | Potassium Salt |
|---|---|---|
| Reactivity | Ester hydrolysis | Ionic dissociation |
| Industrial Use | Pharmaceuticals, dyes | Metal complexes, catalysis |
| Handling | Requires organic solvents | Water-based formulations |
Sodium and Dipotassium Salts
- Sodium 2-Hydroxy-1-naphthoate :
- Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate :
Table 3: Ionic Derivatives Comparison
| Compound | Functional Groups | Solubility | Key Applications |
|---|---|---|---|
| This compound | Carboxylate | High | Coordination chemistry |
| Dipotassium disulphonate | Sulfonate | Very high | Textile dyes, detergents |
Substituted Derivatives
Examples include 2-hydroxy-5-methyl-1-naphthoic acid and 3,5-dihydroxy-2-naphthoic acid :
- Structural Impact : Methyl or hydroxyl substituents alter electronic properties and bioavailability.
- Research Insights: Substituted derivatives exhibit varied enzymatic reactivity.
Metal Complexes
- Lanthanum Complex : Tetrahydrazinelanthanum 2-hydroxy-1-naphthoate demonstrates unique thermal decomposition pathways, highlighting the ligand’s versatility in stabilizing metals .
- Comparison with Potassium Salt :
- Lanthanum complexes are used in materials science, whereas potassium salts focus on solubility-driven applications.
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